5-chloro-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-chloro-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their broad spectrum of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating the precursor with sodium methoxide (MeONa) at reflux in butanol (BuOH). This reaction selectively forms pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperbenzoic acid.
Substitution: Substitution reactions can occur at the methyl or chloro groups, often using nucleophiles like benzylamine (BnNH2) or other amines.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid
Substitution: Benzylamine (BnNH2), sodium methoxide (MeONa)
Major Products
Oxidation: Introduction of oxygen-containing functional groups
Substitution: Formation of derivatives with substituted amine groups
Scientific Research Applications
5-chloro-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antiproliferative and antimicrobial activities, making it a candidate for drug development.
Medicine: Potential use as an anti-inflammatory and analgesic agent.
Industry: Applications in the development of new materials with specific biological activities.
Mechanism of Action
The mechanism of action of 5-chloro-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets:
Molecular Targets: Phosphatidylinositol 3-kinase (PI3K), protein tyrosine kinases, cyclin-dependent kinases (CDKs).
Pathways Involved: Inhibition of PI3K and CDKs, leading to antiproliferative effects.
Comparison with Similar Compounds
Similar Compounds
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
- 2-arylaminopyrido[2,3-d]pyrimidin-7-ones
Uniqueness
5-chloro-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other pyrido[2,3-d]pyrimidine derivatives .
Properties
IUPAC Name |
5-chloro-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-5-4-12-8-6(7(5)11)9(15)14(3)10(16)13(8)2/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASIENVFFFVGJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1Cl)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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